molecular formula C17H26O2 B020453 Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate CAS No. 5452-61-9

Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate

Cat. No. B020453
CAS RN: 5452-61-9
M. Wt: 262.4 g/mol
InChI Key: DNGMNNGDXRUXFV-OKLKQMLOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate involves complex stereo-, regio-, and chemoselective cycloaddition reactions. For instance, Ulaganathan et al. (2016) described the one-pot chemo-, regio-, and stereoselective synthesis of series of heterocyclic and spiroheterocyclic compounds through mono- and bis[3 + 2]-cycloaddition reactions using related dienophiles in good yields (Ulaganathan et al., 2016). This synthesis approach demonstrates the versatile reactivity of such dienoates in forming complex cyclic structures.

Molecular Structure Analysis

The molecular structure of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate and related compounds is often elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectroscopy (MS), complemented by single-crystal X-ray diffraction studies. These methods allow for a detailed understanding of the compound's stereochemistry and regiochemistry, critical for its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate encompasses a range of transformations. For example, Kuroda et al. (1996) demonstrated an acylative C–C single-bond cleavage leading to ethyl 2-(2-oxoalkyl)acrylate and a self-cyclization to form 5,5-disubstituted 3-methylenetetrahydrofuran-2-one under specific conditions (Kuroda et al., 1996). Such reactions highlight the compound's potential for synthesizing diverse organic molecules.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on this compound often centers around its synthesis and use in creating complex molecules. For instance, Morita and Kuwahara (2007) demonstrated a stereoselective synthesis method involving cross-metathesis that contributes to the field of macrodiolide antibiotics, highlighting its role in producing elaiolide, a macrodiolide antibiotic (Morita & Kuwahara, 2007). Similarly, Shakhmaev et al. (2017) developed an efficient approach to synthesize ethyl 5-chloropenta-2,4-dienoate isomers, showcasing the versatility of this compound in organic synthesis (Shakhmaev et al., 2017).

Supramolecular Chemistry and Materials Science

Yuan et al. (2019) explored the formation of two-dimensional crystals through supramolecular pentamers, demonstrating the material science applications of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoate on Au(111) surfaces. This study reveals how such compounds can form ordered arrays through hydrogen bonding and van der Waals interactions, indicating potential applications in nanotechnology and surface science (Yuan et al., 2019).

Biological Activity and Pharmacology

The compound's derivatives have been studied for their biological activities. For instance, Cheng et al. (2018) discovered new farnesylcyclohexenones with antibacterial properties against Staphylococcus aureus in their study of deep-sea-derived fungi. This highlights the potential of derivatives of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate in developing new antibacterial agents (Cheng et al., 2018).

Heterocyclic Compound Synthesis

Sankar et al. (2016) conducted a study on the synthesis of pyrrolidine, isoxazolidine, and isoxazoline derivatives via [3 + 2]-cycloaddition reactions, showcasing the utility of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoate in the creation of heterocyclic compounds. This study emphasizes the compound's role in producing heterocyclic and spiroheterocyclic compounds, which are crucial in medicinal chemistry (Sankar et al., 2016).

properties

IUPAC Name

ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-6-19-16(18)12-13(2)9-10-15-14(3)8-7-11-17(15,4)5/h9-10,12H,6-8,11H2,1-5H3/b10-9+,13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMNNGDXRUXFV-OKLKQMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417854
Record name Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate

CAS RN

5452-61-9
Record name NSC18948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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